6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecule also contains a chloro group (Cl), a cyclopropyl group (C3H5), and a dimethylamine group (N(CH3)2).Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, reactions of similar compounds often involve nucleophilic substitution, where the chlorine atom is replaced by another group .Physical and Chemical Properties Analysis
This compound is a solid compound . Its SMILES string, a form of notation that represents the structure of the molecule, is ClC1=NC=NC(N©C)=C1 .Scientific Research Applications
Antiangiogenic Potential : A study focusing on pyrimidine derivatives, including variants related to 6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, has revealed promising antiangiogenic properties. This research utilized molecular docking studies to examine the binding affinity of synthetic compounds derived from pyrimidine to VEGFR-2 kinase, a key target in angiogenesis. Theoretical calculations showed significant results, suggesting the potential of these compounds as powerful antiangiogenic agents due to their impressive binding energy metrics (Jafar & Hussein, 2021).
Antifungal Activity : Another investigation into derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, closely related to the chemical , demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger. The study synthesized various compounds and evaluated their biological activity, finding that certain derivatives exhibited more pronounced antifungal effects compared to others. This research suggests the potential of these pyrimidine derivatives in developing antifungal agents (Jafar et al., 2017).
Cocrystal Formation and Structural Analysis : Research on the structural chemistry of pyrimidines, including those similar to this compound, has provided insights into the formation of cocrystals and their potential applications. Studies have detailed the crystallization process, tautomeric forms, and hydrogen bonding characteristics of various pyrimidine derivatives. These findings contribute to a deeper understanding of molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality (Rajam et al., 2017).
Synthetic Chemistry and Molecular Design : The synthesis and characterization of new pyrimidine derivatives, including processes like aminolysis and cyclization, have been explored in several studies. These research efforts focus on expanding the library of pyrimidine-based compounds with potential therapeutic and industrial applications. The development of novel synthetic routes and characterization techniques contributes to the advancement of medicinal chemistry and drug design, highlighting the versatility and importance of pyrimidine derivatives in scientific research (Repich et al., 2017).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFZMLYRCKHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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